
OVA Peptide 257-264 ditrifluoroacetate
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Overview
Description
The compound (2S)-2-[(2S)-6-amino-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S,3S)-2-[(2S,3S)-2-[(2S)-2-amino-3-hydroxypropanamido]-3-methylpentanamido]-3-methylpentanamido]-3-carbamoylpropanamido]-3-phenylpropanamido]-4-carboxybutanamido]hexanamido]-4-methylpentanoic acid; bis(trifluoroacetic acid) is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the formation of the core structure through peptide bond formation. This is followed by the sequential addition of various amino acid residues, each step involving specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can be programmed to add each amino acid residue in the correct sequence, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Various functional groups can be substituted with others, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
What sets this compound apart from similar ones is its highly specific structure, which allows for precise interactions with biological molecules. This specificity makes it a valuable tool in both research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What is the mechanistic role of OVA Peptide 257-264 in CD8+ cytotoxic T lymphocyte (CTL) activation?
OVA Peptide 257-264 (SIINFEKL) is a class I MHC (H-2Kb)-restricted epitope derived from ovalbumin. It binds directly to H-2Kb molecules on antigen-presenting cells, enabling recognition by TCRs on naïve CD8+ T cells, leading to their activation and differentiation into CTLs. Experimental protocols often involve subcutaneous or intradermal injection (e.g., 250 μg–1 mg peptide) combined with adjuvants like anti-CD4 monoclonal antibodies or Poria cocos polysaccharide (PCP) to amplify CTL responses .
Q. How is OVA Peptide 257-264 typically administered in murine models to study antigen-specific immunity?
Standard protocols include tail-base intradermal injection (e.g., 250 μg peptide) or pulsing spleen cells with 250 μg–1 mg peptide for ex vivo T-cell activation. These methods are used to evaluate CTL activity, Th1 immune polarization, or tumor immunotherapy efficacy .
Q. What purity and storage conditions are recommended for experimental reproducibility?
The peptide is commercially available at purities >95% (HPLC-validated) and should be stored at –80°C to –20°C in lyophilized form. Reconstitution in DMSO or PBS at 10 mg/mL is common, with aliquots frozen to avoid repeated freeze-thaw cycles .
Q. How does OVA Peptide 257-264 compare to full-length OVA protein in antigen presentation studies?
While full-length OVA requires proteasomal processing and TAP transporter-dependent MHC-I loading, the pre-processed OVA Peptide 257-264 bypasses these steps, enabling direct MHC-I presentation. This distinction is critical for studying TAP-independent antigen processing pathways .
Q. What are the key quality control metrics for validating peptide batches?
Essential metrics include:
- Purity : >95% via HPLC.
- Sequence verification : Mass spectrometry (e.g., molecular weight 963.13 Da).
- Salt form : Trifluoroacetate (TFA) is standard, but acetate (HAc) or hydrochloride (HCl) variants may alter solubility .
Advanced Research Questions
Q. How does the protein context of OVA Peptide 257-264 influence TAP transporter dependency in MHC-I presentation?
When embedded in bacterial fusion proteins (e.g., MBP-Crl-OVA), the peptide is presented independently of TAP transporters. In contrast, full-length ovalbumin requires TAP for processing, regardless of recombinant or native sources. This dichotomy highlights the impact of antigen source on MHC-I loading mechanisms .
Q. What experimental strategies resolve contradictions in dendritic cell (DC) functionality studies involving ethanol exposure?
Chronic ethanol consumption in mice does not impair DC cross-presentation of OVA Peptide 257-264 but reduces IL-2 secretion in certain models. To address discrepancies, researchers should standardize DC pulsing protocols (e.g., 20-hour incubation with 10 μg/mL peptide) and use transgenic T cells (e.g., OT-I CD8+ cells) for consistent readouts .
Q. How can OVA Peptide 257-264 be optimized for self-assembled nanovaccines?
Formulating the peptide into nanovaccines (e.g., I-OVA NE) enhances CD8+ T-cell responses by improving dendritic cell uptake and prolonging antigen retention. Key parameters include peptide-to-carrier ratios (e.g., 1:10 w/w) and adjuvant co-delivery (e.g., CpG oligonucleotides) .
Q. What are the limitations of using OVA Peptide 257-264 as a model antigen in human translational studies?
While widely used in murine H-2Kb systems, the peptide’s relevance to human HLA-I alleles (e.g., HLA-A*02:01) is limited. Researchers must validate cross-reactivity or use humanized MHC models to extrapolate findings .
Q. How do batch-to-batch variations in trifluoroacetate counterion content affect experimental outcomes?
Excess TFA can alter peptide solubility or induce off-target effects (e.g., pH shifts in cell culture). Dialysis or HPLC purification is recommended for sensitive assays. Comparative studies using TFA-free formulations (e.g., acetate salts) are advised for mechanistic studies .
Properties
Molecular Formula |
C49H76F6N10O17 |
---|---|
Molecular Weight |
1191.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H74N10O13.2C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;2*3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);2*(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;;/m0../s1 |
InChI Key |
SMBKLGUVNXMBCE-KVTZQKTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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